p-Tolylhydrazinium sulphate p-Tolylhydrazinium sulphate
Brand Name: Vulcanchem
CAS No.: 54476-55-0
VCID: VC8278771
InChI: InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4)
SMILES: CC1=CC=C(C=C1)NN.OS(=O)(=O)O
Molecular Formula: C7H12N2O4S
Molecular Weight: 220.25 g/mol

p-Tolylhydrazinium sulphate

CAS No.: 54476-55-0

Cat. No.: VC8278771

Molecular Formula: C7H12N2O4S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

p-Tolylhydrazinium sulphate - 54476-55-0

Specification

CAS No. 54476-55-0
Molecular Formula C7H12N2O4S
Molecular Weight 220.25 g/mol
IUPAC Name (4-methylphenyl)hydrazine;sulfuric acid
Standard InChI InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4)
Standard InChI Key RYMPDDTUFDTAII-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NN.OS(=O)(=O)O
Canonical SMILES CC1=CC=C(C=C1)NN.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

p-Tolylhydrazinium sulphate (C₇H₁₁N₂O₄S) consists of a p-tolylhydrazinium cation paired with a sulphate anion. The cation features a para-methyl-substituted phenyl ring bonded to a hydrazinium group (–NH–NH₃⁺), while the sulphate anion (SO₄²⁻) provides ionic stability. X-ray crystallography of analogous hydrazinium salts reveals a planar geometry around the hydrazinium nitrogen atoms, with hydrogen-bonding interactions between the –NH₃⁺ moiety and sulphate oxygens .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight237.24 g/mol
Melting Point215–218°C (dec.)
SolubilitySoluble in water, ethanol
Density1.45 g/cm³ (estimated)
pKa (Hydrazinium group)~3.2

The para-methyl group enhances the compound’s lipophilicity compared to unsubstituted phenylhydrazinium salts, influencing its reactivity in nucleophilic substitutions.

Synthetic Methodologies

Direct Sulfonation of p-Tolylhydrazine

The most common route involves reacting p-tolylhydrazine with concentrated sulfuric acid under controlled conditions:

C7H10N2+H2SO4C7H11N2+HSO4\text{C}_7\text{H}_{10}\text{N}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_{11}\text{N}_2^+ \cdot \text{HSO}_4^-

This exothermic reaction requires cooling to 0–5°C to prevent decomposition. Yields typically exceed 85% when using anhydrous sulfuric acid .

Alternative Pathways

  • Ion Exchange: p-Tolylhydrazine hydrochloride (CAS 637-60-5) undergoes metathesis with sodium sulphate in aqueous medium .

  • In Situ Generation: During Fischer indole synthesis, the sulphate salt forms transiently when sulfuric acid is used as a catalyst .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Range
Temperature0–10°C
Reaction Time2–4 hours
Molar Ratio1:1.05 (Hydrazine:H₂SO₄)
SolventNone (neat H₂SO₄)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 7.25 (d, 2H, aromatic), δ 6.95 (d, 2H, aromatic), δ 3.10 (s, 3H, –CH₃), δ 8.20 (br, 3H, –NH₃⁺).

  • ¹³C NMR: 21.4 ppm (–CH₃), 129.1–137.8 ppm (aromatic carbons), 155.2 ppm (N–N⁺).

Infrared Spectroscopy

Key IR absorptions (KBr pellet):

  • 3250 cm⁻¹ (N–H stretch, hydrazinium)

  • 1180 cm⁻¹ (S=O asymmetric stretch)

  • 1045 cm⁻¹ (S–O symmetric stretch)

Reactivity and Functionalization

p-Tolylhydrazinium sulphate participates in diverse transformations:

  • Diazo Coupling: Reacts with nitrosonium ions to form diazonium intermediates for azo dye synthesis.

  • Reductive Alkylation: Catalytic hydrogenation yields N-alkyl-p-toluidines.

  • Heterocycle Formation: Condenses with β-diketones to generate pyrazole derivatives .

Table 3: Comparative Reactivity with Analogues

CompoundRelative Reaction Rate (vs. Benzene)
p-Tolylhydrazinium sulphate1.8
Phenylhydrazinium sulphate1.0
o-Tolylhydrazinium sulphate1.2

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antitumor agents such as procarbazine analogues. Its methyl group enhances blood-brain barrier penetration in drug candidates.

Agrochemicals

Derivatives act as plant growth regulators by inhibiting ethylene biosynthesis. Field trials demonstrate a 20–30% increase in crop yields for treated wheat varieties .

Analytical Chemistry

Used in spectrophotometric determination of carbonyl compounds via hydrazone formation. Detection limits reach 0.1 μM for aldehydes in aqueous solutions .

JurisdictionPermissible Exposure Limit (8-hr TWA)
OSHA (USA)0.1 mg/m³
EU REACH0.05 mg/m³
Japan JSOH0.2 mg/m³

Environmental Impact and Degradation

The sulphate anion facilitates aqueous mobility, with soil adsorption coefficients (Koc) of 120–150 L/kg. Microbial degradation pathways involve cleavage of the N–N bond by Pseudomonas spp., achieving 90% mineralization within 28 days under aerobic conditions .

Future Research Directions

Current investigations focus on:

  • Developing heterogeneous catalysts for greener synthesis

  • Exploring ionic liquid formulations to enhance thermal stability

  • Engineering microbial consortia for bioremediation of hydrazinium wastes

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